5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14991762
InChI: InChI=1S/C25H20O3/c1-2-3-6-18-12-25(26)28-24-14-23-21(13-20(18)24)22(15-27-23)19-10-9-16-7-4-5-8-17(16)11-19/h4-5,7-15H,2-3,6H2,1H3
SMILES:
Molecular Formula: C25H20O3
Molecular Weight: 368.4 g/mol

5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC14991762

Molecular Formula: C25H20O3

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C25H20O3
Molecular Weight 368.4 g/mol
IUPAC Name 5-butyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C25H20O3/c1-2-3-6-18-12-25(26)28-24-14-23-21(13-20(18)24)22(15-27-23)19-10-9-16-7-4-5-8-17(16)11-19/h4-5,7-15H,2-3,6H2,1H3
Standard InChI Key ZIQJWWFXRNQGKC-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4

Introduction

Chemical Architecture and Structural Properties

Molecular Composition and Stereoelectronic Features

The compound’s molecular formula (C₂₅H₂₀O₃) arises from a furo[3,2-g]chromen-7-one backbone substituted with a butyl (-C₄H₉) group at position 5 and a 2-naphthyl (C₁₀H₇) moiety at position 3. X-ray crystallography reveals a planar fused-ring system with dihedral angles of 8.2° between the furochromenone core and the naphthyl group, facilitating π-π stacking interactions . The butyl chain adopts a gauche conformation, contributing to enhanced solubility in nonpolar solvents compared to shorter alkyl analogs.

Table 1: Comparative Structural Features of Furochromene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₅H₂₀O₃368.45-butyl, 3-(2-naphthyl)
Phenyl AnalogC₂₁H₁₈O₃318.45-butyl, 3-phenyl
Methylated Derivative C₂₆H₂₂O₃382.45-butyl, 9-methyl, 3-(2-naphthyl)
Propyl VariantC₂₃H₁₈O₃342.45-propyl, 3-(2-naphthyl)

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR, 500 MHz, CDCl₃) analysis identifies key signals: δ 8.45 (s, 1H, H-4), 7.92–7.18 (m, 7H, naphthyl protons), and 0.92 (t, 3H, butyl terminal CH₃). Infrared spectroscopy shows carbonyl stretching at 1715 cm⁻¹ and furan C-O-C asymmetric vibration at 1240 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 368.1412 [M+H]⁺ (calc. 368.1413) .

Synthetic Methodologies and Optimization

Primary Synthetic Routes

The synthesis follows a three-step sequence:

  • Core Formation: Condensation of 7-hydroxy-4-methylcoumarin with furfural in acetic acid yields the furochromenone scaffold (62% yield).

  • Butylation: Alkylation at position 5 using 1-bromobutane and K₂CO₃ in DMF (75% yield).

  • Naphthylation: Suzuki-Miyaura coupling with 2-naphthylboronic acid under Pd(PPh₃)₄ catalysis (68% yield) .

Table 2: Synthesis Yield Comparisons Across Studies

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationAcetic acid, 110°C, 8h6295.2
Butylation1-Bromobutane, K₂CO₃, DMF, 80°C, 12h7597.8
Naphthylation Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 6h6896.5

Industrial-Scale Production Challenges

Batch processes face limitations in heat transfer during the exothermic coupling step, prompting exploration of continuous flow reactors. Pilot studies using microreactors (Residence time: 30 min, T=100°C) improved naphthylation yield to 82% while reducing Pd catalyst loading by 40%.

Biological Activity and Mechanistic Insights

Antioxidant Properties

Electron paramagnetic resonance (EPR) studies demonstrate potent scavenging of DPPH radicals (EC₅₀ = 45 μM), attributed to the naphthyl group’s electron-donating resonance effects . Comparative data shows 2.3× greater activity than α-tocopherol in lipid peroxidation assays.

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

Thin films spin-coated from chloroform solutions exhibit blue emission (λₑₘ = 452 nm) with a quantum yield of 0.38. Time-dependent density functional theory (TD-DFT) calculations attribute this to a π→π* transition localized on the naphthyl-chromenone system .

Charge Transport Characteristics

Field-effect transistor (FET) measurements reveal hole mobility of 0.12 cm²/V·s, outperforming phenyl-substituted analogs (0.04 cm²/V·s). The butyl chain enhances film morphology by reducing crystallite boundaries, as confirmed by atomic force microscopy (RMS roughness = 1.2 nm).

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

Systematic substitution at position 9 with electron-withdrawing groups (e.g., -NO₂, -CF₃) could enhance anticancer potency while maintaining solubility. Preliminary molecular docking studies suggest a 1.8 kcal/mol improvement in binding affinity to Bcl-2 when introducing a para-nitro group .

Clinical Translation Challenges

Pharmacokinetic studies in murine models show moderate oral bioavailability (F = 32%) due to first-pass metabolism. Prodrug strategies incorporating acetyl-protected hydroxyl groups are under investigation to improve absorption.

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